1-Bromo-5-nitroisoquinoline

Organic Synthesis Medicinal Chemistry Process Chemistry

Select 1-Bromo-5-nitroisoquinoline for reliable diversification at the 1-position via Suzuki, Stille, or Negishi couplings. Unlike the unreactive 4-bromo-5-nitro isomer, this regioisomer's electronic environment enables successful Pd-catalyzed cross-couplings without prior protection, saving time and resources. The 5-nitro group reduces to a 5-amino moiety essential for PARP inhibitor and kinase-targeted libraries. The isoquinoline nitrogen undergoes alkylation (e.g., with Meerwein's salt) to access 1,2-dihydroisoquinoline derivatives. Insist on the correct 1,5-substitution pattern to avoid synthetic failure.

Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
Cat. No. B8785028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-5-nitroisoquinoline
Molecular FormulaC9H5BrN2O2
Molecular Weight253.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2Br)C(=C1)[N+](=O)[O-]
InChIInChI=1S/C9H5BrN2O2/c10-9-7-2-1-3-8(12(13)14)6(7)4-5-11-9/h1-5H
InChIKeyPIBYISINYAJLRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-5-nitroisoquinoline: A Key Heteroaryl Halide Intermediate for Targeted Drug Discovery and Cross-Coupling Applications


1-Bromo-5-nitroisoquinoline (CAS: 96630-53-4) is a heteroaryl halide belonging to the class of substituted isoquinolines. It possesses a molecular formula of C₉H₅BrN₂O₂ and a molecular weight of 253.05 g/mol . The compound features a bromine atom at the 1-position and a nitro group at the 5-position of the isoquinoline scaffold, which serves as a versatile intermediate in organic synthesis, particularly for constructing more complex heterocyclic systems via palladium-catalyzed cross-coupling reactions [1].

Why 1-Bromo-5-nitroisoquinoline Cannot Be Simply Replaced by Other Bromonitroisoquinoline Isomers


The precise positioning of the bromine and nitro substituents on the isoquinoline core critically dictates both the compound's physical properties and its synthetic utility. While several bromonitroisoquinoline isomers exist (e.g., 4-bromo-5-nitroisoquinoline, 5-bromo-8-nitroisoquinoline), their reactivity in key transformations such as palladium-catalyzed cross-couplings is highly dependent on the electronic and steric environment imparted by the specific substitution pattern [1]. For instance, the failure of certain isomers to participate in Suzuki or Stille couplings without prior protection underscores the non-interchangeable nature of these regioisomers [1]. Substituting one isomer for another without verification can lead to complete synthetic failure, wasted resources, and project delays.

Quantitative Differentiation of 1-Bromo-5-nitroisoquinoline from Closest Analogs: A Procurement-Focused Evidence Guide


Melting Point Differentiation vs. 4-Bromo-5-nitroisoquinoline and 5-Bromo-8-nitroisoquinoline

The melting point of 1-Bromo-5-nitroisoquinoline is reported as 187-188°C . This value is significantly higher than that of its regioisomers: 4-Bromo-5-nitroisoquinoline melts at 172-174°C [1] and 5-Bromo-8-nitroisoquinoline melts at 136-140°C [2]. These differences reflect variations in crystal lattice energy arising from the distinct substitution patterns, which can be crucial for purification and formulation in both research and industrial settings.

Organic Synthesis Medicinal Chemistry Process Chemistry

Regioselective Reactivity in Palladium-Catalyzed Cross-Coupling: Class-Level Inference from 4-Bromo Analogs

While direct data for 1-Bromo-5-nitroisoquinoline is limited, the critical importance of the bromine position is highlighted by studies on the 4-bromo isomer. Unprotected 4-bromo-5-nitroisoquinolin-1-one fails to participate in Pd(0)-catalyzed Stille, Sonogashira, and Suzuki-Miyaura couplings [1]. However, after O-protection of the lactam to give 1-methoxy- or 1-benzyloxy-4-bromo-5-nitroisoquinolines, these couplings proceed in high yields, with the reaction being insensitive to electronic demands and steric bulk of the arylboronic acid [1]. This class-level inference strongly suggests that the 1-bromo-5-nitro substitution pattern in the target compound may offer a distinct, and potentially more favorable, reactivity profile compared to the unreactive 4-bromo-5-nitro isomer in its native form.

Cross-Coupling Catalysis Medicinal Chemistry

Optimal Research and Industrial Applications for 1-Bromo-5-nitroisoquinoline Based on Quantitative Differentiation


Synthesis of 1-Aryl/Amino-Substituted 5-Nitroisoquinolines via Suzuki or Buchwald-Hartwig Coupling

The 1-position bromine atom serves as an ideal handle for diversification. While direct data for 1-Bromo-5-nitroisoquinoline is sparse, class-level evidence from 4-bromo analogs indicates that successful Pd-catalyzed cross-couplings require careful consideration of the electronic environment [1]. The 1-bromo-5-nitro pattern may offer a more favorable reactivity profile than the unreactive 4-bromo-5-nitro isomer, making it a strategic choice for synthesizing diverse 1-substituted 5-nitroisoquinoline libraries for drug discovery.

Precursor to 5-Amino-1-substituted Isoquinolines for PARP and Kinase Inhibitor Programs

Following successful cross-coupling, the 5-nitro group can be reduced to a 5-amino moiety. 5-Aminoisoquinoline scaffolds are prominent in the development of PARP inhibitors and other kinase-targeting agents [1]. The specific 1,5-disubstitution pattern accessible via 1-Bromo-5-nitroisoquinoline is essential for exploring structure-activity relationships (SAR) in these therapeutically relevant series.

N-Alkylation and Quaternary Ammonium Salt Formation

The isoquinoline nitrogen at position 2 can be alkylated. 1-Bromo-5-nitroisoquinoline has been reported to react with trimethyloxonium tetrafluoroborate to yield the corresponding N-methylisoquinolinium tetrafluoroborate salt . This activated intermediate can be used for further nucleophilic additions to the heterocyclic ring, providing access to 1,2-dihydroisoquinoline derivatives not accessible via other isomers.

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